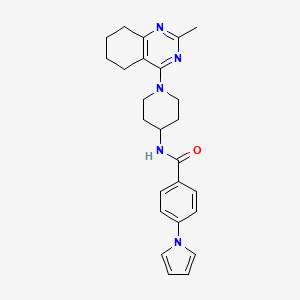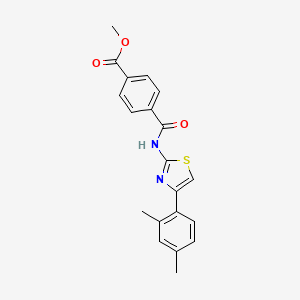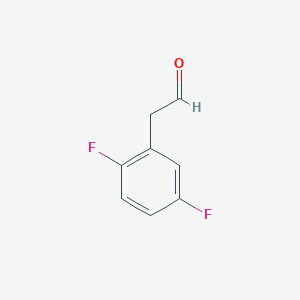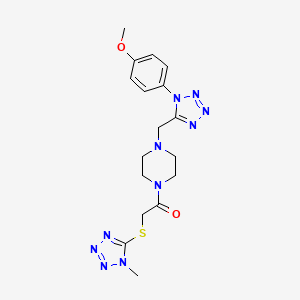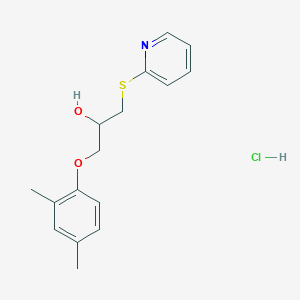
6-Amino-5-fluoropyridine-3-boronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is a chemical compound used as a pharmaceutical intermediate . It is a part of the organoboron reagent class, which is known for its stability, easy preparation, and environmentally benign nature .
Synthesis Analysis
The synthesis of this compound could involve Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions . The boronic acid concentration is kept low, which is highly useful for the coupling of unstable substrates .Chemical Reactions Analysis
The chemical reactions involving this compound could be related to the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Protodeboronation of pinacol boronic esters is also a potential reaction .科学的研究の応用
Synthesis and Antibacterial Activity
Compounds with structures related to "6-Amino-5-fluoropyridine-3-boronic acid hydrochloride" have been investigated for their antibacterial properties. For example, pyridonecarboxylic acids, which share some structural similarities, have been studied for their synthesis and antibacterial activity. These compounds have shown potential as antibacterial agents due to their activity against various bacterial strains, highlighting the importance of fluorinated pyridine derivatives in medicinal chemistry (Egawa et al., 1984).
Development of Sensing Materials
Amino-3-fluorophenyl boronic acids have been synthesized and analyzed for their utility in constructing glucose sensing materials. The specific boronic acid derivative investigated demonstrates the potential for use in physiological pH environments, which is crucial for developing non-invasive glucose monitoring technologies (Das et al., 2003).
Boron-Based Dendritic Nanostructures
The assembly of boron-based macrocycles and dendrimers through condensation reactions involving aryl- and alkylboronic acids showcases the versatility of boronic acid derivatives in forming complex structures. These structures have applications in materials science and nanotechnology, offering possibilities for the development of new materials with tailored properties (Christinat et al., 2007).
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis methods have been applied to create 3-amino-imidazopyridines, demonstrating the role of boronic acid derivatives as versatile building blocks in organic synthesis. This approach highlights the efficiency of using microwave irradiation to expedite chemical reactions, which is beneficial for pharmaceutical synthesis and the development of diverse compound libraries (Dimauro & Kennedy, 2007).
作用機序
Target of Action
The primary target of 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of complex organic compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s role in this pathway can lead to the synthesis of various biologically active molecules .
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability under recommended storage conditions can impact its bioavailability .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of various complex organic compounds, including biologically active molecules . For example, it can be used as a precursor to heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is soluble in hot methanol , suggesting that its solubility can be affected by temperature and solvent conditions. Additionally, it is recommended to be stored away from oxidizing agents, indicating that its stability can be affected by the presence of such agents .
特性
IUPAC Name |
(6-amino-5-fluoropyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2.ClH/c7-4-1-3(6(10)11)2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPAXOMOMPOXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)F)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2882693.png)
![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)
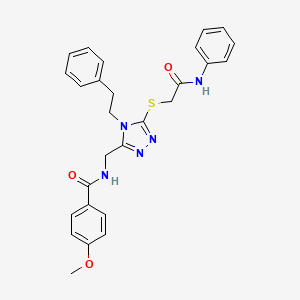
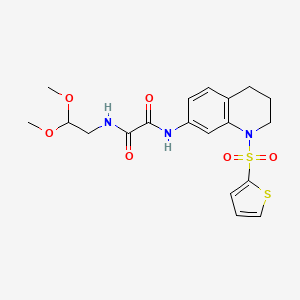
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)
![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)
![4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2882701.png)

![2-Chloro-N-ethyl-N-[(1-methyltriazol-4-yl)methyl]propanamide](/img/structure/B2882703.png)
